molecular formula C14H18O4 B1353232 (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid CAS No. 53101-49-8

(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid

Cat. No.: B1353232
CAS No.: 53101-49-8
M. Wt: 250.29 g/mol
InChI Key: GLEVLJDDWXEYCO-CQSZACIVSA-N
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Description

(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, a vitamin E analog, is a mushroom tyrosinase inhibitor.

Scientific Research Applications

Antioxidant Potential and Biomedical Studies

Trolox has been synthesized with spin-labeled amides to exhibit antioxidant potential, showing promise for application in biomedical studies, especially using magnetic resonance imaging (MRI) (Yushkova et al., 2013). This highlights its utility in exploring oxidative stress-related pathologies and the development of diagnostic tools.

Chiral Dopants for Nematic Liquid Crystals

The compound serves as a precursor in the synthesis of chiral 2-methylchroman-2-carboxylic acid derivatives, which have been utilized as new chiral dopants for nematic liquid crystals (Shitara et al., 2000). This application is critical in the field of materials science for developing advanced display technologies.

Solid-State NMR Studies

The compound has been subject to 13C CP/MAS NMR studies as a model compound for vitamin E, contributing to the understanding of its structural properties in solid forms (Witkowski et al., 2004). Such studies are essential for pharmaceutical formulations and nutritional research.

Electrochemical Studies

Electrochemical oxidation studies of Trolox have helped understand its behavior on glassy carbon electrodes, providing insights into the formation of phenoxyl radicals and their dimerization. This research aids in elucidating the mechanistic pathways of antioxidant action in various environments (Malyszko & Mechanik, 2004).

Structural and Thermochemical Studies

Investigations into the structural differences between racemic crystals of Trolox derivatives and their chiral counterparts have been conducted using solid-state NMR, DFT calculations, and X-ray diffraction. These studies offer insights into the molecular interactions and stability of Trolox derivatives in different forms (Wałejko et al., 2018).

Thermochemistry

The thermochemistry of Trolox has been studied, providing valuable information on its enthalpies of formation and sublimation. This research is crucial for understanding the stability and reactivity of Trolox as an antioxidant model compound (Bernardes et al., 2014).

Properties

IUPAC Name

(2R)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEVLJDDWXEYCO-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@](O2)(C)C(=O)O)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201189
Record name 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)-
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53101-49-8
Record name 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053101498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
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Record name 6-HYDROXY-2,5,7,8-TETRAMETHYL-CHROMAN-2-CARBOXYLIC ACID, (+)-
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Synthesis routes and methods

Procedure details

Into a 2000-L reactor provided with glass lining, methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate (137.3 kg) obtained in Example 6 was placed and dissolved in methanol (137.3 kg). A solution containing water (411 kg) and sodium hydroxide (27 kg) was added dropwise thereto over two hours, whereby hydrolysis was performed at 80° C. for two hours. The hydrolyzed mixture was neutralized with a solution of potassium hydrogensulfate (91.9 kg) dissolved in water (411.9 kg) at 80° C. for two hours. The reaction mixture was centrifuged, and the obtained crystals were dried by means of a conical drier, to thereby yield 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid (130.2 kg) in the form of white powder. Reaction scores on the basis of 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate and chemical purity which was determined through high-performance liquid chromatography (HPLC) were found to be as follows:
Name
methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate
Quantity
137.3 kg
Type
reactant
Reaction Step One
Quantity
91.9 kg
Type
reactant
Reaction Step Two
Quantity
137.3 kg
Type
solvent
Reaction Step Three
Name
Quantity
411.9 kg
Type
solvent
Reaction Step Four
Quantity
27 kg
Type
reactant
Reaction Step Five
Name
Quantity
411 kg
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Reactant of Route 2
(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Reactant of Route 3
(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Reactant of Route 4
(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Reactant of Route 5
(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Reactant of Route 6
(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Customer
Q & A

Q1: How does Trolox exert its antioxidant effects?

A1: Trolox functions as a chain-breaking antioxidant. [] It donates a hydrogen atom to lipid peroxyl radicals, effectively neutralizing them and preventing further propagation of lipid peroxidation. [, , ] This protective effect has been observed in various models, including micelles, blood plasma, and living organisms.

Q2: What is the mechanism behind Trolox's protective effect against oxidative stress-induced injury?

A2: Research suggests that Trolox effectively inhibits lipid peroxidation, a major consequence of oxidative stress. [, ] For instance, in a study involving hemorrhage and resuscitation in rats, Trolox administration significantly reduced hepatocellular injury, indicated by lower α-glutathione-S-transferase serum levels compared to the untreated group. [] This protective effect is attributed to its ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage.

Q3: Does Trolox influence the expression of genes involved in the cellular response to oxidative stress?

A3: Interestingly, Trolox has been shown to modulate the expression of heme oxygenase-1 (HO-1), a crucial stress-responsive gene. [] While Trolox attenuated the H/R-induced increase of HO-1 in hepatocytes, it did not affect the already high constitutive levels in nonparenchymal cells. [] This suggests a cell-specific influence of Trolox on HO-1 expression, potentially linked to its antioxidant activity and the role of ROS in HO-1 regulation.

Q4: Can Trolox be chemically modified to enhance its antioxidant properties?

A4: Scientists have explored derivatizing Trolox for various applications. One example is the development of (2R)-2,5-dioxopyrrolidin-1-yl-2,5,7,8-tetramethyl-6-(tetrahydro-2H-pyran-2-yloxy)chroman-2-carboxylate (NPCA). [] This novel compound acts as a derivatization reagent for electrochemical detection in high-performance liquid chromatography (HPLC), enabling sensitive detection of neuroactive monoamines and their metabolites.

Q5: Beyond antioxidant activity, does Trolox exhibit other biological effects?

A5: Research suggests that Trolox, in conjunction with other compounds like GABA and lorazepam, can be incorporated into novel drug designs targeting biological stress. [] These compounds, demonstrating lipid peroxidation inhibition, were effective in reducing stress-induced oxidative damage, uropepsinogen levels, and morphological changes in animal models. [] Furthermore, they also impacted drug metabolism, specifically decreasing cytochrome P450 activity and erythromycin N-demethylation. [] This highlights Trolox's potential in multi-target drug development for stress-related conditions.

Q6: Can Trolox inhibit tyrosinase activity, and are there any stereochemical considerations?

A6: Both (R)- and (S)-enantiomers of (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (HTCCA) have demonstrated inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin synthesis. [] The study revealed that both enantiomers act as competitive inhibitors of tyrosinase, with similar potency. [] This finding highlights the potential application of HTCCA as a tyrosinase inhibitor in various fields, including food, cosmetics, and medicine.

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